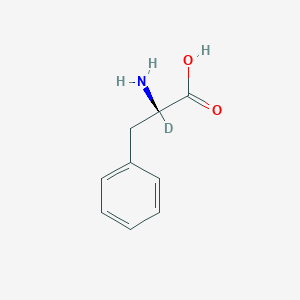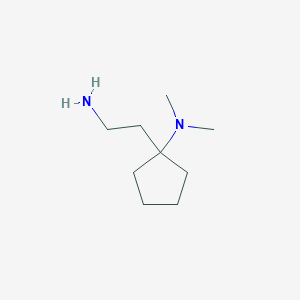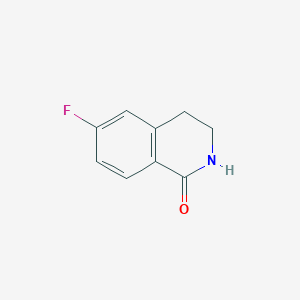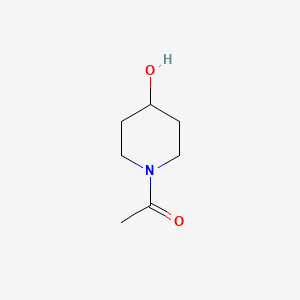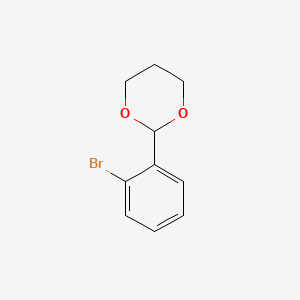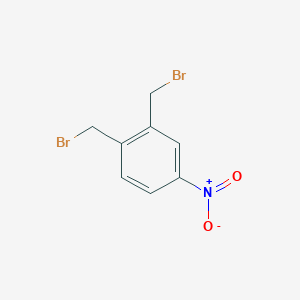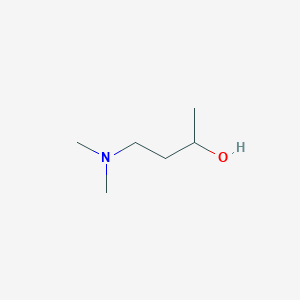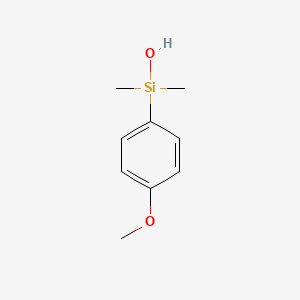
(2R)-1-azido-3-phenylpropan-2-ol
概要
説明
®-1-Azido-3-phenyl-2-propanol is an organic compound that features an azido group (-N₃) attached to a chiral carbon, which is also bonded to a phenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Azido-3-phenyl-2-propanol typically involves the azidation of ®-1-chloro-3-phenyl-2-propanol. This reaction can be carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of ®-1-Azido-3-phenyl-2-propanol may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: ®-1-Azido-3-phenyl-2-propanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of ®-1-azido-3-phenyl-2-propanone.
Reduction: Formation of ®-1-amino-3-phenyl-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-Azido-3-phenyl-2-propanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques for labeling biomolecules due to the reactivity of the azido group.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of ®-1-Azido-3-phenyl-2-propanol largely depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including drug development and materials science. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with biological targets.
類似化合物との比較
(S)-1-Azido-3-phenyl-2-propanol: The enantiomer of ®-1-Azido-3-phenyl-2-propanol, differing in the spatial arrangement of atoms around the chiral center.
1-Azido-2-phenylethanol: Lacks the additional carbon present in ®-1-Azido-3-phenyl-2-propanol.
3-Azido-1-phenylpropan-1-ol: Similar structure but with the azido group positioned differently.
Uniqueness: ®-1-Azido-3-phenyl-2-propanol is unique due to its specific chiral configuration and the presence of both an azido group and a hydroxyl group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
(2R)-1-azido-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHIJATXQDZPO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295811 | |
| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112009-62-8 | |
| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112009-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


